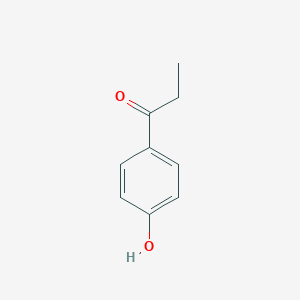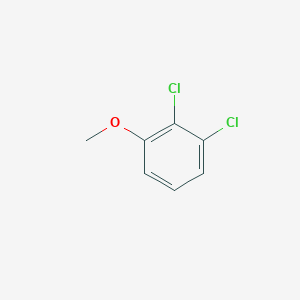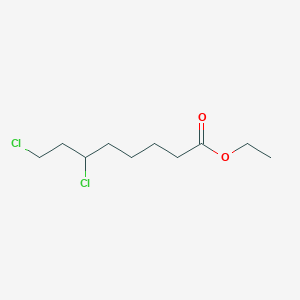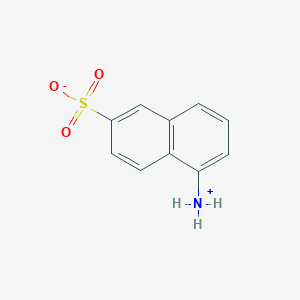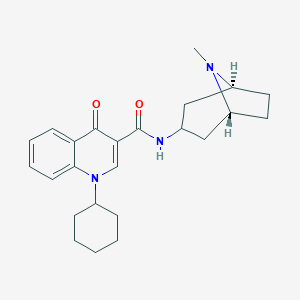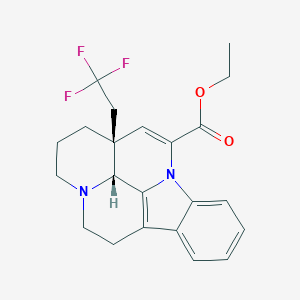
21,21,21-Trifluoroapovincaminic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
21,21,21-Trifluoroapovincaminic acid ethyl ester (TAVEE) is a synthetic compound that has gained significant attention in the scientific community due to its potential application in various fields of research. TAVEE is a derivative of the natural product vincamine, which is found in the leaves of Vinca minor. TAVEE has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Wirkmechanismus
21,21,21-Trifluoroapovincaminic acid ethyl ester's mechanism of action is not fully understood, but it is believed to modulate various signaling pathways in cells, including the cAMP and MAPK pathways. This compound has been shown to activate the cAMP pathway in neurons, which can lead to improved cognitive function and memory. In cardiovascular research, this compound has been shown to activate the MAPK pathway, which can lead to vasodilation and lower blood pressure. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including improving cognitive function and memory, lowering blood pressure, and inhibiting the growth of cancer cells. This compound has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 21,21,21-Trifluoroapovincaminic acid ethyl ester in lab experiments is its potency and selectivity. This compound has been shown to have a high affinity for certain receptors and signaling pathways, making it a useful tool for studying these pathways. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for 21,21,21-Trifluoroapovincaminic acid ethyl ester research, including further studies on its mechanism of action, its potential application in treating neurodegenerative diseases, and its potential as a therapeutic agent for cancer. Additionally, further research is needed to optimize the synthesis method of this compound and improve its solubility in water for easier administration in experiments.
Synthesemethoden
21,21,21-Trifluoroapovincaminic acid ethyl ester can be synthesized using various methods, including the reaction of ethyl trifluoroacetate with 4,21-dichlorovincamine, followed by hydrolysis and decarboxylation. Another method involves the reaction of ethyl trifluoroacetate with 4,21-dichlorovincamine, followed by dechlorination and decarboxylation. The yield of this compound using these methods is typically around 50%.
Wissenschaftliche Forschungsanwendungen
21,21,21-Trifluoroapovincaminic acid ethyl ester has been used in various fields of research, including neuroscience, cardiovascular research, and cancer research. In neuroscience, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In cardiovascular research, this compound has been shown to have vasodilatory effects and can lower blood pressure. In cancer research, this compound has been shown to have anticancer properties and can inhibit the growth of cancer cells.
Eigenschaften
| 129959-03-1 | |
Molekularformel |
C22H23F3N2O2 |
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
ethyl (15S,19R)-15-(2,2,2-trifluoroethyl)-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate |
InChI |
InChI=1S/C22H23F3N2O2/c1-2-29-20(28)17-12-21(13-22(23,24)25)9-5-10-26-11-8-15-14-6-3-4-7-16(14)27(17)18(15)19(21)26/h3-4,6-7,12,19H,2,5,8-11,13H2,1H3/t19-,21+/m0/s1 |
InChI-Schlüssel |
NALBTKVBJYORJH-PZJWPPBQSA-N |
Isomerische SMILES |
CCOC(=O)C1=C[C@]2(CCCN3[C@H]2C4=C(CC3)C5=CC=CC=C5N14)CC(F)(F)F |
SMILES |
CCOC(=O)C1=CC2(CCCN3C2C4=C(CC3)C5=CC=CC=C5N14)CC(F)(F)F |
Kanonische SMILES |
CCOC(=O)C1=CC2(CCCN3C2C4=C(CC3)C5=CC=CC=C5N14)CC(F)(F)F |
Synonyme |
21,21,21-TFAEE 21,21,21-trifluoroapovincaminic acid ethyl ester ethyl 21,21,21-trifluoroapovincaminate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


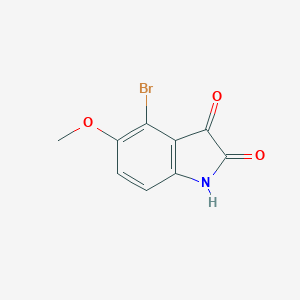
![3-Bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B143151.png)
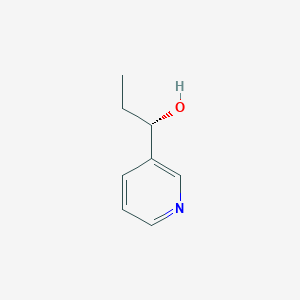
![1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B143157.png)

